REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[C:11]([CH:13]1[CH2:15][CH2:14]1)=[O:12].[Cl-].[NH4+].C(OCC)C>C(O)C.C(OCC)(=O)C>[Cl:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[CH:11]([CH:13]1[CH2:15][CH2:14]1)[OH:12] |f:0.1,3.4|
|
Name
|
|
Quantity
|
51.3 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)C)C(=O)C1CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
46.6 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C)C(O)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 307 mg | |
YIELD: CALCULATEDPERCENTYIELD | 126.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |